N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing acetamide side chain. The molecule features a 3-(2-methoxyethyl) substituent on the pyrimidinone ring and an N-(3-chlorophenyl) group on the acetamide moiety.
The compound’s synthesis likely involves alkylation of a thienopyrimidinone precursor with 2-chloro-N-(3-chlorophenyl)acetamide under basic conditions, a method analogous to procedures described for related molecules (e.g., 85% yield for a structurally similar compound in ). Spectroscopic characterization (IR, NMR, HRMS) would confirm the presence of key functional groups, such as the C=O stretch (~1700 cm⁻¹) and aromatic C-Cl vibrations .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S2/c1-11-8-14-16(27-11)17(24)22(6-7-25-2)18(21-14)26-10-15(23)20-13-5-3-4-12(19)9-13/h3-5,9,11H,6-8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTERLFSBCOUXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial properties, cytotoxic effects against cancer cells, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological activity. The presence of the 3-chlorophenyl and methoxyethyl groups are particularly noteworthy for their potential impact on pharmacological properties.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial activity. For instance:
- In vitro studies demonstrated that derivatives containing a thienopyrimidine structure display broad-spectrum antibacterial effects against various strains of bacteria. Notably, some compounds achieved minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin and Rifampicin .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5f | 50 | Antitubercular |
| 5d | 0.91 | Antibacterial |
These findings suggest that the structural features of the compound contribute to its efficacy against resistant bacterial strains.
Cytotoxic Activity
The compound's cytotoxic potential has also been evaluated against cancer cell lines. In a study focusing on pyrimidine derivatives:
- Compounds similar to this compound exhibited significant growth inhibition in breast cancer cells. The GI50 (concentration required to inhibit growth by 50%) values indicated potent cytotoxicity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Chlorophenyl Group : The electron-withdrawing nature of the chlorine atom enhances the compound's interaction with bacterial targets.
- Methoxyethyl Side Chain : This moiety contributes to solubility and may facilitate better penetration into bacterial cells or cancer tissues.
- Thieno[3,2-d]pyrimidine Core : The fused ring system is critical for maintaining biological activity and may provide a scaffold for further modifications.
Case Studies
Several studies have documented the effectiveness of similar compounds in clinical or experimental settings:
-
Antimicrobial Resistance : A study highlighted the effectiveness of thienopyrimidine derivatives against multi-drug resistant strains of Staphylococcus aureus .
"The presence of flexible side chains containing phenyl rings was critical for activity against resistant bacteria."
- Cancer Treatment : Another investigation into pyrimidine-based compounds showed promising results in inhibiting tumor growth in vivo models .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 3-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to 2-methoxyphenyl () or 2,3-dichlorophenyl () derivatives. The 2-methoxyethyl substituent on the pyrimidinone ring likely improves metabolic stability relative to ethyl or methyl groups due to reduced oxidative susceptibility .
Thermal Stability :
- Compounds with bulkier substituents (e.g., 5,6-dimethyl in ) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
Synthetic Yields: Alkylation of thienopyrimidinones with chloroacetamides typically achieves yields of 73–90% (e.g., 73% for a related acetamide in ; 85% in ).
Spectroscopic and Analytical Comparisons
Q & A
Q. Critical Conditions :
- Temperature : Strict control (50–70°C) prevents side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.19 ppm, aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 465.6) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C=S at ~680 cm⁻¹) .
Q. Example SAR Table :
| Modification | Observed Activity Change | Reference |
|---|---|---|
| 2-Methoxyethyl → Propyl | 20% ↑ in kinase inhibition | |
| Thioether → Sulfone | 50% ↓ metabolic degradation |
What strategies resolve contradictions between computational and experimental bioactivity data?
Methodological Answer:
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities when docking predicts false positives .
- Solvent Accessibility Analysis : MD simulations (e.g., GROMACS) identify if hydrophobic pockets are occluded in aqueous environments, explaining low activity .
- Metabolite Screening : LC-MS/MS detects in situ degradation products that reduce observed potency .
How can synthetic yields be improved without compromising purity?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with 15% yield improvement .
- Catalyst Optimization : Switch from triethylamine to DMAP (4-dimethylaminopyridine) for faster coupling kinetics .
- Workup Protocol : Use liquid-liquid extraction (ethyl acetate/water) instead of filtration to minimize product loss .
What in vitro assays are suitable for evaluating its mechanism of action?
Methodological Answer:
- Kinase Inhibition : ADP-Glo™ assay measures ATP consumption in kinase reactions (e.g., EGFR or BRAF) .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) quantifies cell death in cancer lines (e.g., MCF-7) .
- CYP450 Inhibition : Fluorescence-based assays (e.g., P450-Glo™) assess metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
